molecular formula C17H21N3O4 B2660133 N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 1705037-01-9

N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2660133
CAS No.: 1705037-01-9
M. Wt: 331.372
InChI Key: BGAKQQHPBKKHLZ-UHFFFAOYSA-N
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Description

N'-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by two key structural motifs:

  • Aromatic substituents: A 4-(dimethylamino)phenyl group and a furan-2-yl methyl group.
  • Functional groups: A hydroxyethyl linker and an ethanediamide backbone.

The dimethylamino group enhances polarity and solubility, while the furan ring may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-20(2)13-7-5-12(6-8-13)15(21)11-19-17(23)16(22)18-10-14-4-3-9-24-14/h3-9,15,21H,10-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAKQQHPBKKHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group.

    Coupling with Furan-2-yl Methylamine: The intermediate is then reacted with furan-2-yl methylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related ethanediamides and diamide derivatives, focusing on molecular properties, substituent effects, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent R1 Substituent R2 Key Properties/Inferred Activities
Target compound C₂₀H₂₃N₃O₄ 377.42 4-(Dimethylamino)phenyl Furan-2-yl methyl High solubility (polar dimethylamino group); potential CNS activity
BE80946 (N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide) C₂₀H₁₆F₂N₂O₄ 386.35 3,4-Difluorophenyl 4-(Furan-2-yl)phenyl Increased lipophilicity (fluorine substituents); metabolic stability
compound (N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide) C₁₆H₂₃N₃O₅ 337.38 4-Morpholinyl 2-Methoxyethyl Enhanced solubility (morpholine); prolonged half-life
compound (N-[(2-methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide) C₂₀H₂₃N₃O₄ 377.42 2-Methoxy-4-methylphenyl 5-Methylpyridin-2-yl ethyl Pyridine enhances metal-binding capacity; potential antimicrobial activity

Key Findings:

Substituent Impact on Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to BE80946’s lipophilic fluorine substituents . Morpholine () and methoxyethyl groups further enhance solubility, suggesting substituent choice critically influences pharmacokinetics .

Aromatic Ring Effects :

  • Furan rings (target and BE80946) may facilitate interactions with aromatic residues in enzymes, whereas pyridine () could enable coordination with metal ions .

Bioactivity Inference: Fluorinated analogs like BE80946 are often designed for metabolic stability, making them candidates for oral therapeutics . Dimethylamino-substituted compounds (target) are frequently explored in central nervous system (CNS) drug design due to blood-brain barrier penetration .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Dimethylamino Phenyl Intermediate : This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group.
  • Coupling with Furan-2-yl Methylamine : The intermediate is reacted with furan-2-yl methylamine under controlled conditions to form the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, potentially inhibiting or activating biological pathways.

Key Biological Targets

  • Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to various receptors, influencing cellular signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activities of this compound, particularly in the context of medicinal chemistry and pharmacology.

Antifungal Activity

In a study evaluating synthetic flavonoid derivatives, compounds similar to this compound demonstrated significant antifungal activity against species such as Aspergillus flavus and Penicillium expansum. The findings indicated that certain derivatives exhibited high activity at concentrations of 0.5 mg/ml and 0.25 mg/ml .

Cytotoxicity and Antiproliferative Effects

Research has shown that related compounds can induce cytotoxic effects in various cancer cell lines. For instance, studies on similar structures suggest that they may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line Concentration (mg/ml) Effect Observed
AntifungalAspergillus flavus0.5High activity against fungal growth
AntifungalPenicillium expansum0.25Significant inhibition
CytotoxicityCancer cell linesVariesInduction of apoptosis

Case Studies

  • Case Study on Antifungal Efficacy :
    In a comparative study, this compound was tested alongside other synthetic derivatives against common fungal pathogens. Results indicated that this compound exhibited superior antifungal properties compared to traditional antifungal agents.
  • Case Study on Cancer Cell Lines :
    Another study focused on the antiproliferative effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

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